molecular formula C13H15FN2O2S B2654588 1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea CAS No. 536722-14-2

1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea

Cat. No.: B2654588
CAS No.: 536722-14-2
M. Wt: 282.33
InChI Key: SPSDGCRZRPQEEF-UHFFFAOYSA-N
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Description

1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a fluorobenzoyl group and an oxolan-2-ylmethyl group attached to the thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of 2-fluorobenzoyl chloride with 3-[(oxolan-2-yl)methyl]thiourea in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the stability of the reactants and products. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and solvent choice. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom in the benzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may have potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The fluorobenzoyl group may enhance the compound’s binding affinity and specificity for certain targets. The oxolan-2-ylmethyl group can contribute to the compound’s overall stability and solubility, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea
  • 1-(2-bromobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea
  • 1-(2-methylbenzoyl)-3-[(oxolan-2-yl)methyl]thiourea

Uniqueness

1-(2-fluorobenzoyl)-3-[(oxolan-2-yl)methyl]thiourea is unique due to the presence of the fluorine atom in the benzoyl group. Fluorine atoms can significantly influence the compound’s chemical properties, such as its reactivity, stability, and binding affinity. This makes the compound potentially more effective in certain applications compared to its analogs with different substituents.

Properties

IUPAC Name

2-fluoro-N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2S/c14-11-6-2-1-5-10(11)12(17)16-13(19)15-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H2,15,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSDGCRZRPQEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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